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This technical guide provides a comprehensive overview of the thermodynamic properties of
the olivine group minerals, a critical component of the Earth's upper mantle. An understanding
of these properties is fundamental to fields ranging from geochemistry and geophysics to
materials science. This document presents quantitative data in a structured format, details the
experimental protocols for their determination, and provides visualizations of key concepts and
workflows.

Introduction to the Olivine Group

The olivine group minerals are a series of nesosilicates with the general formula M2SiOa,
where M is most commonly magnesium (Mg) or iron (Fe). The two end-members of the primary
solid solution series are forsterite (Fo, Mg2SiOa4) and fayalite (Fa, Fe2SiO4). These minerals
form a complete substitutional solid solution where magnesium and iron ions can freely
substitute for one another within the orthorhombic crystal structure.[1] This solid solution is
crucial for understanding petrological processes in the Earth's mantle. At high pressures,
olivine undergoes phase transitions to its high-pressure polymorphs, wadsleyite and
ringwoodite, which are the dominant minerals in the Earth's transition zone.[2][3]

Thermodynamic Data of Olivine Group Minerals

The thermodynamic properties of olivine group minerals, including heat capacity, entropy,
enthalpy, and Gibbs free energy, are essential for modeling geological processes and
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understanding the stability of these minerals under various temperature and pressure
conditions.

Heat Capacity (Cp)

Heat capacity is a measure of the amount of heat required to raise the temperature of a
substance by a given amount. For olivine minerals, it is a key parameter in thermodynamic

calculations.
. . Temperature Heat Capacity
Mineral Composition Reference
(K) (Cp) (J/Imol-K)
. . (Robie et al.,
Forsterite Mg2SiOa 298.15 128.6 )
1982b) in[4]
Fayalite Fe2SiOa4 298.15 131.9+0.1 [5]
o (Dachs et al.,
Olivine FosoFaio 298.15 ~129 )
2007) in[6]
A-transition
Fayalite Fe2SiOa 64.88 (antiferromagneti  [5]

c)

The heat capacity of fayalite-rich olivines exhibits a sharp lambda-type anomaly due to a
paramagnetic to antiferromagnetic transition.[4][5] For forsterite, the heat capacity shows a
typical Debye-T? behavior at low temperatures.[7]

Standard Entropy (S°)

Standard entropy is a measure of the randomness or disorder of a system at a standard state
(298.15 K and 1 bar).
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. . Standard Entropy
Mineral Composition Reference
(S°) (3/Imol-K)

Forsterite Mg2SiOa 94.0+0.1 [4]
Fayalite Fe2SiOa4 151401 [4]
Fayalite (natural) ~Fe2SiO4 151.6+1.1 [6]

Calorimetric data indicate that the forsterite-fayalite binary solid solution exhibits nearly ideal

entropy of mixing behavior.[4]

Enthalpy of Formation (AH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is
formed from its constituent elements in their standard states.

Enthalpy of

Mineral Composition Formation (AH°f) Reference
(kd/mol)

Fayalite Fe2Si0a -1478.17 + 1.30 [5]

High-temperature solution calorimetry is a primary method for determining the enthalpies of

formation of minerals like olivine.[8]

Gibbs Free Energy of Formation (AG°®f)

The Gibbs free energy of formation is a thermodynamic potential that can be used to calculate
the maximum reversible work that may be performed by a thermodynamic system at a constant

temperature and pressure.

Gibbs Free Energy

Mineral Composition of Formation (AG°f) Reference
(kd/mol)
Fayalite Fe2SiOa -1378.98 + 1.35 [5]
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Experimental Protocols for Thermodynamic
Property Determination

The accurate determination of the thermodynamic properties of olivine minerals relies on a
variety of sophisticated experimental techniques.

Calorimetry

Calorimetry is the science of measuring heat flow. Several calorimetric techniques are
employed for minerals.

o Low-Temperature Adiabatic Calorimetry: This technique is used to measure heat capacity
from near absolute zero to room temperature. A sample is thermally isolated, and a known
amount of heat is introduced, with the resulting temperature change being precisely
measured. This method was used to determine the heat capacities of forsterite and fayalite.

[4]

 Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat
required to increase the temperature of a sample and a reference as a function of
temperature. It is a rapid method for determining heat capacity and transition enthalpies.[9]

e High-Temperature Oxide Melt Solution Calorimetry: This technique is used to determine the
enthalpy of formation of refractory materials like olivine.[8] The mineral is dissolved in a
molten oxide solvent (e.g., lead borate) at high temperatures (typically around 700 °C), and
the heat of solution is measured.[8] By measuring the heats of solution of the mineral and its
constituent oxides, the enthalpy of formation can be calculated using Hess's law.

Laser-Flash Analysis

The laser-flash method is a widely used technique to determine thermal diffusivity and thermal
conductivity.[2] A short pulse of energy from a laser heats one side of a sample, and the
temperature rise on the opposite side is measured as a function of time. From this data, the
thermal diffusivity can be calculated. Knowing the heat capacity and density, the thermal

conductivity can then be determined.
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In-Situ High-Temperature and High-Pressure
Experiments

To understand the thermodynamic properties of olivine under mantle conditions, experiments
are conducted at high temperatures and pressures.

o Raman Spectroscopy: In-situ high-temperature and high-pressure Raman spectroscopy can
be used to investigate the effect of temperature and pressure on the vibrational modes of the
olivine crystal lattice.[10] Changes in the Raman spectra can be related to thermodynamic
properties like heat capacity and entropy.[10]

» X-ray Diffraction: High-pressure X-ray diffraction using diamond-anvil cells allows for the
determination of the equation of state of olivine, which describes the relationship between
its volume, temperature, and pressure.[11] This is crucial for understanding its stability at
depth in the Earth.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic

properties of olivine group minerals.

Mg2+ = : :
—| Olivine Solid Solution
Complete Substitutional ((Mg,Fe)2Si0a) , Fe2+

~<

Click to download full resolution via product page

Caption: Olivine Solid Solution Series.
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Caption: Experimental and analytical workflow.

Conclusion

The thermodynamic properties of the olivine group minerals are fundamental to our
understanding of the Earth's interior and have broader applications in materials science. The
data presented in this guide, obtained through a variety of sophisticated experimental
techniques, provide a basis for quantitative modeling of geological processes. Continued
research, particularly at high pressures and temperatures, will further refine our knowledge of
these critical mineral phases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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